molecular formula C8H9BO3 B125202 4-Acetylphenylboronic acid CAS No. 149104-90-5

4-Acetylphenylboronic acid

Cat. No.: B125202
CAS No.: 149104-90-5
M. Wt: 163.97 g/mol
InChI Key: OBQRODBYVNIZJU-UHFFFAOYSA-N
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Description

4-Acetylphenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears an acetyl group. The molecular formula of this compound is C8H9BO3, and it has a molecular weight of 163.97 g/mol . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromoacetophenone is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

4-Acetylphenylboronic acid belongs to the class of boronic acids, characterized by their ability to form reversible covalent bonds with diols. This property is particularly useful in biochemical applications, such as the formation of stable complexes with sugars and other biomolecules. The compound reacts rapidly with peroxynitrite (ONOO⁻), leading to the formation of stable hydroxy derivatives, which can be leveraged for various detection and imaging applications in biological systems .

Synthesis and Reaction Mechanisms

  • Palladium-Catalyzed Reactions :
    • Suzuki-Miyaura Cross-Coupling : this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method is pivotal in constructing complex organic molecules for pharmaceuticals .
    • Decarboxylative Coupling : It also participates in palladium-catalyzed decarboxylative coupling reactions, allowing the formation of carbon-carbon bonds from carboxylic acids .
  • Copper-Catalyzed Hydroxylation :
    • The compound can undergo copper-catalyzed hydroxylation, which introduces hydroxyl groups into aromatic systems, enhancing their reactivity and potential for further functionalization .
  • Dynamic Click Chemistry :
    • Recent advancements have seen the application of boronic acids, including this compound, in dynamic click chemistry. This approach allows for the reversible formation of covalent bonds, facilitating the development of smart materials and drug delivery systems .

Biomedical Applications

  • Fluorescent Probes :
    • The rapid reaction of this compound with peroxynitrite has been exploited to develop fluorescent probes for detecting oxidative stress markers in biological systems. This application is crucial for understanding cellular responses to inflammation and oxidative damage .
  • Drug Delivery Systems :
    • Boronic acid-based compounds are being investigated for use in drug delivery systems due to their ability to form stable complexes with biologically relevant molecules. This property can enhance the solubility and bioavailability of therapeutic agents .
  • Antibacterial Agents :
    • Research has indicated that derivatives of boronic acids can exhibit antibacterial properties by targeting specific bacterial enzymes or structures. This opens avenues for developing new antibiotics against resistant strains .

Case Studies and Research Findings

Study ReferenceApplicationKey Findings
Detection of PeroxynitriteDemonstrated that this compound reacts rapidly with ONOO⁻, forming stable products useful for imaging oxidative stress in cells.
Dynamic Click ChemistryHighlighted the use of boronates in reversible click reactions for biomedical applications, enhancing selectivity and efficiency in drug targeting.
Synthesis of Antibacterial AgentsExplored the potential of boronic acid derivatives as novel antibacterial compounds through targeted interactions with bacterial enzymes.

Mechanism of Action

The mechanism of action of 4-Acetylphenylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug delivery systems . The acetyl group can undergo various chemical transformations, further enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

4-Acetylphenylboronic acid can be compared with other boronic acids, such as:

The uniqueness of this compound lies in its combination of the boronic acid and acetyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Biological Activity

4-Acetylphenylboronic acid (4-APBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the compound's biological activity, exploring its interactions, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its boronic acid functional group, which enables it to interact with various biological molecules. The compound can undergo oxidation reactions, particularly with reactive nitrogen species such as peroxynitrite (ONOO⁻), leading to the formation of phenolic products like 4′-hydroxyacetophenone. This reaction is significant as it highlights the compound's potential in redox biology and its interactions with cellular signaling pathways .

Mechanisms of Biological Activity

  • Oxidative Reactions : Research indicates that 4-APBA reacts rapidly with ONOO⁻, hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). The stoichiometric nature of these reactions suggests that 4-APBA can serve as a substrate for oxidative modifications, which may influence cellular processes .
  • Inhibition of Enzymatic Activity : Boronic acids, including 4-APBA, have been shown to inhibit the activity of certain enzymes such as leucyl-tRNA synthetase and bacterial β-lactamase. This inhibition can lead to the blockade of protein synthesis in bacteria, making boronic acids promising candidates for antibiotic development .
  • Reversible Click Chemistry : The unique properties of boronic acids allow them to participate in dynamic covalent chemistry. 4-APBA can form reversible bonds with diols, which has implications for drug delivery systems and targeted therapies in cancer treatment .

Antimicrobial Activity

Recent studies have demonstrated that 4-APBA exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth is attributed to its action on essential bacterial enzymes, thereby disrupting cellular functions. For instance, it has been found effective against Staphylococcus aureus by targeting specific membrane components .

Case Studies

  • Cyanobacteria Growth Inhibition : A study assessed the effects of various boronic acids on cyanobacterial species. It was found that 4-APBA could stimulate growth at low concentrations while exhibiting toxicity at higher doses, indicating a dose-dependent response .
  • Oxidative Stress Response : In experiments involving oxidative stress models, 4-APBA was shown to modulate the production of reactive oxygen species (ROS), suggesting its role in cellular defense mechanisms against oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Findings
AntimicrobialEnzyme inhibitionInhibits growth of cyanobacteria; dose-dependent effects observed.
Oxidative reactionsRedox chemistryReacts with ONOO⁻ and H₂O₂; forms phenolic products.
Drug deliveryDynamic covalent chemistryForms reversible bonds with diols; potential for targeted therapy applications.

Q & A

Basic Research Questions

Q. What safety precautions are necessary when handling 4-Acetylphenylboronic acid in laboratory settings?

  • Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a well-ventilated fume hood to minimize inhalation risks. Store the compound in airtight, moisture-resistant containers at room temperature, away from oxidizing agents . In case of skin exposure, wash thoroughly with soap and water; for eye contact, rinse with water for 15 minutes and seek medical attention. Follow institutional guidelines for waste disposal, prioritizing licensed chemical disposal services .

Q. How can the purity and structural integrity of this compound be verified before use in experiments?

  • Methodological Answer: Characterize the compound using NMR spectroscopy (e.g., 1^1H and 11^11B NMR) to confirm boronic acid functionality and absence of anhydride impurities. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% by area normalization). For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in co-crystallization studies with proline .

Advanced Research Questions

Q. How does the reaction kinetics of this compound with peroxynitrite (ONOO⁻) compare to other reactive species like H₂O₂ and HOCl?

  • Methodological Answer: Stopped-flow kinetic analysis reveals second-order rate constants:

  • kONOO=1.6×106M1s1k_{\text{ONOO}^-} = 1.6 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}
  • kHOCl=6.2×103M1s1k_{\text{HOCl}} = 6.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}
  • kH2O2=2.2M1s1k_{\text{H}_2\text{O}_2} = 2.2 \, \text{M}^{-1}\text{s}^{-1} .
    These values highlight ONOO⁻ selectivity, enabling its detection in biological systems. Use HPLC-MS to quantify phenolic products (e.g., 4-hydroxyacetophenone) and validate reaction stoichiometry .

Q. What computational methods predict the electronic properties and reactivity of this compound in different environments?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potentials (MEPs) and frontier orbitals. MEP maps identify nucleophilic/electrophilic sites, while HOMO-LUMO gaps (ΔE\Delta E) correlate with reactivity in cross-coupling reactions. Compare simulated and experimental IR/Raman spectra to validate vibrational modes .

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound with peroxynitrite (radical vs. non-radical pathways)?

  • Methodological Answer: Employ EPR spin-trapping with DEPMPO to detect transient radical intermediates (e.g., phenylperoxyl radicals) . Contrast results with isotopic labeling (e.g., 18^{18}O-labeled ONOO⁻) to track oxygen incorporation in products. Combine kinetic data (stopped-flow) with thermodynamic simulations (DFT) to reconcile divergent pathways .

Q. In cross-coupling reactions, how does the electronic nature of this compound influence its reactivity with transition metal catalysts?

  • Methodological Answer: The electron-withdrawing acetyl group enhances transmetalation efficiency with Ni(II) or Pd(II) catalysts. Use cyclic voltammetry to measure redox potentials and correlate with catalytic turnover rates. Compare reactivity to electron-rich analogs (e.g., 4-methoxyphenylboronic acid) in Suzuki-Miyaura couplings, optimizing solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. CsF) .

Q. What strategies are effective for co-crystallizing this compound with biomolecules for structural analysis?

  • Methodological Answer: Utilize mechanochemical grinding or solvent evaporation with proline or theophylline to form hydrogen-bonded cocrystals. Characterize using powder X-ray diffraction (PXRD) and thermal analysis (TGA/DSC) to confirm stability. For biomolecular complexes (e.g., enzymes), employ cryo-crystallography at 100 K to preserve weak B─O···H─N interactions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting product distributions in the oxidation of this compound by peroxynitrite?

  • Methodological Answer: Discrepancies arise from pH-dependent peroxynitrite speciation (ONOO⁻ vs. ONOOH) and competing radical/ionic pathways. Control pH (7.4 for physiological conditions vs. <5 for ONOOH dominance) and use scavengers (e.g., ascorbate for radicals, CO₂ for nitration). Quantify products via LC-MS/MS with isotopic internal standards to differentiate pathways .

Properties

IUPAC Name

(4-acetylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRODBYVNIZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395250
Record name 4-Acetylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-90-5
Record name 4-Acetylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149104-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylbenzeneboronic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium (81.6 ml) was added dropwise to a stirred solution of 2-(4-bromophenyl)-2-methyl-1,3-dioxolane (30.0 g) in dry THF (400 ml), under nitrogen, at -75° C. After a period of 1.5 h, triisopropylborate (31.2 ml) was added dropwise at -75° C. The reaction was allowed to warm to room temperature over a 3 h period. Hydrochloric acid (2N; 200 ml) was added and the reaction was allowed to stand at room temperature overnight. The solvent was evaporated and the residue was purified by FCC eluting with ether to give a white solid which was purified by crystallisation from water (200 ml) to give the title compound (14.52 g) as a white crystalline solid m.p. 268°-270° C.
Quantity
81.6 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
31.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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